molecular formula C15H24N4O5 B12557140 L-Alanyl-L-prolylglycyl-L-proline CAS No. 160489-02-1

L-Alanyl-L-prolylglycyl-L-proline

Cat. No.: B12557140
CAS No.: 160489-02-1
M. Wt: 340.37 g/mol
InChI Key: KVKHMUQDQMCYLX-DCAQKATOSA-N
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Description

L-Alanyl-L-prolylglycyl-L-proline is a peptide compound composed of four amino acids: L-alanine, L-proline, glycine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolylglycyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts. The activated amino acids are sequentially coupled to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like solid-phase peptide synthesis (SPPS) are often employed for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disulfide-linked peptides, while substitution reactions can introduce new functional groups at specific sites within the peptide .

Scientific Research Applications

L-Alanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can modulate protein-protein interactions, influence enzyme activity, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and modulation of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting structural properties. This uniqueness allows it to interact with specific molecular targets and pathways, leading to distinct biological effects. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds .

Properties

CAS No.

160489-02-1

Molecular Formula

C15H24N4O5

Molecular Weight

340.37 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N4O5/c1-9(16)14(22)19-7-2-4-10(19)13(21)17-8-12(20)18-6-3-5-11(18)15(23)24/h9-11H,2-8,16H2,1H3,(H,17,21)(H,23,24)/t9-,10-,11-/m0/s1

InChI Key

KVKHMUQDQMCYLX-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)N

Origin of Product

United States

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